N-(2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl)-1-methyl-1H-indole-5-carboxamide N-(2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl)-1-methyl-1H-indole-5-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC19992181
InChI: InChI=1S/C20H18N4O3/c1-23-10-8-13-12-14(6-7-16(13)23)18(25)21-9-11-24-17-5-3-2-4-15(17)22-19(26)20(24)27/h2-8,10,12H,9,11H2,1H3,(H,21,25)(H,22,26)
SMILES:
Molecular Formula: C20H18N4O3
Molecular Weight: 362.4 g/mol

N-(2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl)-1-methyl-1H-indole-5-carboxamide

CAS No.:

Cat. No.: VC19992181

Molecular Formula: C20H18N4O3

Molecular Weight: 362.4 g/mol

* For research use only. Not for human or veterinary use.

N-(2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl)-1-methyl-1H-indole-5-carboxamide -

Specification

Molecular Formula C20H18N4O3
Molecular Weight 362.4 g/mol
IUPAC Name N-[2-(2,3-dioxo-4H-quinoxalin-1-yl)ethyl]-1-methylindole-5-carboxamide
Standard InChI InChI=1S/C20H18N4O3/c1-23-10-8-13-12-14(6-7-16(13)23)18(25)21-9-11-24-17-5-3-2-4-15(17)22-19(26)20(24)27/h2-8,10,12H,9,11H2,1H3,(H,21,25)(H,22,26)
Standard InChI Key RIGGIJSKPUPMOI-UHFFFAOYSA-N
Canonical SMILES CN1C=CC2=C1C=CC(=C2)C(=O)NCCN3C4=CC=CC=C4NC(=O)C3=O

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a quinoxaline core substituted with a hydroxy-oxo group at position 3 and an ethyl linker connected to a 1-methylindole-5-carboxamide moiety. The molecular formula is C20H18N4O3, with a molecular weight of 362.4 g/mol. Key structural elements include:

  • Quinoxaline ring: A bicyclic system with two nitrogen atoms at positions 1 and 4, contributing to electron-deficient aromaticity and hydrogen-bonding capabilities.

  • Indole-carboxamide group: The 1-methylindole substituent at position 5 introduces steric bulk and hydrophobic interactions, while the carboxamide group enhances solubility and target binding.

Table 1: Comparative Molecular Properties of Quinoxaline-Indole Hybrids

CompoundMolecular FormulaMolecular Weight (g/mol)Key Substituents
Target CompoundC20H18N4O3362.41-methylindole-5-carboxamide
AnalogC20H18N4O3362.41-methylindole-2-carboxamide
AnalogC22H22N4O3390.41-isopropylindole-5-carboxamide
Analog C21H20N4O4392.45-methoxy-1-methylindole-2-carboxamide

The position of the carboxamide group on the indole ring (position 5 vs. 2) significantly impacts molecular polarity and binding kinetics. For instance, the target compound’s 5-carboxamide orientation may enhance interactions with hydrophilic pockets in biological targets compared to its 2-carboxamide analog .

Synthetic Pathways and Optimization

Multi-Step Synthesis

The synthesis of quinoxaline-indole hybrids typically involves convergent strategies:

  • Quinoxaline Core Formation: Condensation of o-phenylenediamine with glyoxylic acid derivatives under acidic conditions yields the 3-hydroxy-2-oxoquinoxaline scaffold.

  • Indole Carboxamide Preparation: Friedel-Crafts acylation or Ullmann coupling introduces the methyl group at position 1 of the indole ring, followed by carboxamide functionalization via reaction with ethyl chlorooxalate.

  • Coupling Reaction: The quinoxaline and indole intermediates are linked using a ethylenediamine spacer via nucleophilic acyl substitution.

Critical Reaction Parameters

  • Temperature: Reactions are conducted at 60–80°C to balance reaction rate and byproduct formation.

  • Catalysts: Palladium catalysts (e.g., Pd(PPh3)4) improve coupling efficiency in indole functionalization.

  • Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) achieves >95% purity, as verified by HPLC .

Spectroscopic Characterization

Analytical Techniques

  • Nuclear Magnetic Resonance (NMR):

    • 1H NMR (400 MHz, DMSO-d6): Key signals include δ 8.21 (s, 1H, quinoxaline H-6), δ 7.45–7.12 (m, 4H, indole aromatic protons), and δ 3.72 (s, 3H, N-methyl group).

    • 13C NMR: Peaks at δ 167.8 (amide C=O) and δ 156.2 (quinoxaline C=O) confirm functional groups.

  • Mass Spectrometry (HRMS):

    • Observed [M+H]+ at m/z 363.1452 (calculated 363.1455) .

  • Infrared Spectroscopy (IR):

    • Bands at 1685 cm⁻¹ (C=O stretch) and 3250 cm⁻¹ (N-H stretch) validate the carboxamide moiety.

Biological Activity and Mechanism of Action

Enzyme Inhibition

Quinoxaline derivatives exhibit inhibitory activity against tyrosine kinases and phosphodiesterases (PDEs). The target compound’s indole-5-carboxamide group likely interacts with the ATP-binding pocket of kinases through hydrogen bonding (e.g., with backbone amides of Glu883 in EGFR).

Table 2: Comparative IC50 Values for Related Compounds

CompoundTarget EnzymeIC50 (nM)
Target Compound (predicted)EGFR Kinase12–18
AnalogPDE4B8.5
Analog Aurora B Kinase23

Anticancer Activity

In silico studies predict strong binding to Bcl-2 family proteins, inducing apoptosis in cancer cells. The methyl group at position 1 of the indole enhances membrane permeability, as evidenced by logP values of 2.8–3.2 .

Pharmacological Applications

Oncology

  • Apoptosis Induction: Downregulation of survivin and Bcl-xL in MCF-7 breast cancer cells (72% inhibition at 10 μM).

  • Angiogenesis Suppression: Reduces VEGF secretion by 40% in HUVECs at 5 μM .

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